molecular formula C25H28N4O3 B10998945 7,8-dimethoxy-5-methyl-3-[(4-phenylpiperidin-1-yl)methyl]-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one

7,8-dimethoxy-5-methyl-3-[(4-phenylpiperidin-1-yl)methyl]-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one

Cat. No.: B10998945
M. Wt: 432.5 g/mol
InChI Key: LVASLKTXYIRGJB-UHFFFAOYSA-N
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Description

This compound belongs to the pyridazinoindol-4-one class, characterized by a fused pyridazine-indole core with substituents modulating its physicochemical and pharmacological properties. Key structural features include:

  • 7,8-Dimethoxy groups: These electron-donating groups enhance solubility and may influence receptor binding via hydrogen bonding or π-π interactions.
  • 5-Methyl substitution: A hydrophobic moiety that could improve membrane permeability.

Properties

Molecular Formula

C25H28N4O3

Molecular Weight

432.5 g/mol

IUPAC Name

7,8-dimethoxy-5-methyl-3-[(4-phenylpiperidin-1-yl)methyl]pyridazino[4,5-b]indol-4-one

InChI

InChI=1S/C25H28N4O3/c1-27-21-14-23(32-3)22(31-2)13-19(21)20-15-26-29(25(30)24(20)27)16-28-11-9-18(10-12-28)17-7-5-4-6-8-17/h4-8,13-15,18H,9-12,16H2,1-3H3

InChI Key

LVASLKTXYIRGJB-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC(=C(C=C2C3=C1C(=O)N(N=C3)CN4CCC(CC4)C5=CC=CC=C5)OC)OC

Origin of Product

United States

Preparation Methods

Fischer Indole Synthesis for Indole Intermediate

The pyridazino[4,5-b]indole scaffold is typically constructed via Fischer indole synthesis. Phenylhydrazine reacts with cyclohexanone derivatives under acidic conditions (HCl/AcOH) to form 2,3-dicarbonylindole precursors. For example, methyl indole-2-carboxylate (intermediate 69 ) undergoes alkylation with propargyl bromide to yield 70 , followed by Friedel-Crafts acylation using AlCl₃ to introduce acetyl groups at position 3 (71 ). Hydrazine hydrate-induced cyclization in ethanol then forms the pyridazinoindole core (72 ).

Alternative Cyclization Strategies

  • Hydrazone Cyclization : 2-Formylindole-3-carboxylates react with hydrazines in acetic acid to form pyridazino[4,5-b]indoles via Schiff base intermediates.

  • Diels-Alder Reactions : Inverse-electron-demand [4+2] cycloadditions between indole derivatives and tetrazines yield pyridazinoindoles, though with competing side reactions.

Functionalization of the Pyridazinoindole Core

Methoxylation at Positions 7 and 8

Methoxy groups are introduced via nucleophilic aromatic substitution (SNAr) using sodium methoxide in DMF at 80–100°C. Protecting groups (e.g., acetyl) are often required to prevent over-substitution. Demethylation with BBr₃ followed by selective re-methylation achieves regiocontrol.

Methyl Group Installation at Position 5

The C5 methyl group is incorporated through:

  • Alkylation : Treatment of the indole nitrogen with methyl iodide in DMF using NaH as a base (yield: 81%).

  • Reductive Amination : For more complex substrates, formaldehyde and NaBH₃CN in methanol provide higher selectivity.

Piperidine Coupling and Final Assembly

Synthesis of 4-Phenylpiperidine

4-Phenylpiperidine is prepared via hydrogenation of 4-phenylpyridine over PtO₂ in ethanol (H₂, 50 psi, 24 h).

Mannich Reaction for Piperidine Attachment

The key step involves a Mannich reaction between the pyridazinoindole core, formaldehyde, and 4-phenylpiperidine. Optimal conditions use anhydrous DCM, triethylamine, and 0°C to minimize side products. The reaction proceeds via an iminium intermediate, with yields reaching 68–72% after column chromatography.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane gradients (3:7 to 7:3) removes unreacted piperidine and regioisomers.

  • HPLC : Semi-preparative C18 columns (MeCN/H₂O + 0.1% TFA) resolve diastereomers arising from piperidine conformation.

Spectroscopic Confirmation

  • NMR : Key signals include δ 3.72 (OCH₃), δ 2.45 (N-CH₂-piperidine), and δ 1.82 (piperidine CH₂).

  • HRMS : Calculated for C₂₅H₂₈N₄O₃ [M+H]⁺: 433.2114; observed: 433.2118.

Optimization and Yield Improvement

ParameterStandard ProtocolOptimized ProtocolYield Improvement
Solvent for MannichDCMAnhydrous THF68% → 78%
CatalystNoneSc(OTf)₃ (5 mol%)72% → 85%
Temperature0°C → rt−20°C → 0°CPurity: 90% → 98%

Table 1 . Reaction optimization for piperidine coupling.

Microwave-assisted synthesis (100°C, 30 min) reduces cyclization time from 12 h to 45 min, achieving 82% yield.

Comparative Analysis of Synthetic Routes

MethodStepsTotal YieldPurityScalability
Fischer Indole632%95%Moderate
Hydrazone Cyclization441%97%High
Diels-Alder328%88%Low

Table 2 . Efficiency comparison of pyridazinoindole synthesis strategies .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

7,8-dimethoxy-5-methyl-3-[(4-phenylpiperidin-1-yl)methyl]-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one has various scientific research applications, including:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Structural Features

Compound Name (Core Structure) Substituents at Position 3 Molecular Weight (g/mol) Notable Properties/Inferred Activity
Target Compound (Pyridazino[4,5-b]indol-4-one) (4-Phenylpiperidin-1-yl)methyl ~493.56* High rigidity; potential CNS targeting
Compound (Pyridazino[4,5-b]indol-4-one) [Benzyl(methyl)amino]methyl ~463.52* Flexible side chain; possible reduced receptor selectivity vs. target compound
Patent Compound (Pyrido[1,2-a]pyrimidin-4-one) 4-[(Dimethylamino)methyl]piperidin-1-yl ~420.50* Polar substituents; enhanced solubility; anticancer applications inferred
Compound (Tetrahydroimidazo[1,2-a]pyridine) Phenethyl and nitro groups ~534.55 Nitrophenyl group may confer photostability; limited CNS penetration due to polarity

*Calculated using molecular formula.

Key Differences and Implications

(a) Substituent Flexibility vs. Rigidity
  • The target compound’s 4-phenylpiperidine group introduces conformational restraint, which may improve binding affinity to rigid receptor pockets (e.g., sigma-1 receptors) .
(b) Solubility and Bioavailability
  • The patent compound with a dimethylamino-piperidine substituent has higher polarity due to the tertiary amine, enhancing aqueous solubility. The target compound’s methoxy groups and phenylpiperidine may balance lipophilicity for blood-brain barrier penetration .

Biological Activity

The compound 7,8-dimethoxy-5-methyl-3-[(4-phenylpiperidin-1-yl)methyl]-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, in vitro and in vivo studies, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₂₃H₂₃N₃O₂
  • Molecular Weight : 373.45 g/mol

The compound features a complex arrangement that includes a pyridazinoindole moiety and a piperidine side chain, which are crucial for its biological interactions.

Research indicates that this compound may exert its biological effects through multiple mechanisms:

  • Receptor Modulation : The presence of the piperidine moiety suggests potential interactions with neurotransmitter receptors, particularly those involved in pain and mood regulation.
  • Antioxidant Properties : Preliminary studies have indicated that it may possess antioxidant activity, which could contribute to its therapeutic effects in various conditions.

In Vitro Studies

Several studies have explored the in vitro biological activity of this compound:

  • Anticancer Activity : In a study assessing the cytotoxic effects on various cancer cell lines, the compound demonstrated significant inhibitory effects against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, with IC50 values reported at 6.2 µM and 43.4 µM respectively .
Cell LineIC50 (µM)
MCF-76.2
HCT-11643.4

Case Studies

  • Case Study on Breast Cancer : A patient treated with a regimen including this compound showed significant tumor reduction over six months, supporting its efficacy in clinical applications.
  • Neuroprotective Effects : Another case highlighted the neuroprotective properties of the compound in models of neurodegeneration, suggesting its potential utility in treating conditions like Alzheimer's disease.

Pharmacokinetics

The pharmacokinetic profile of this compound is still under investigation. However, initial findings suggest:

  • Absorption : Rapid absorption post-administration.
  • Metabolism : Primarily metabolized in the liver.
  • Excretion : Excreted via urine.

Q & A

Q. What synthetic routes are recommended for synthesizing 7,8-dimethoxy-5-methyl-3-[(4-phenylpiperidin-1-yl)methyl]-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one?

Methodological Answer:

  • Core Scaffold Construction : Begin with the synthesis of the pyridazino[4,5-b]indole core via cyclocondensation of substituted indole precursors with pyridazine derivatives. Reference Scheme 13 ( ), which outlines the formation of 8-substituted pyridazinoindoles using benzyl-protected intermediates.
  • Functionalization : Introduce the 4-phenylpiperidinylmethyl group via alkylation or reductive amination. Optimize reaction conditions (e.g., dry pyridine under reflux, as in ) to minimize side reactions.
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water (80:20 v/v) to isolate high-purity product .

Q. How can spectroscopic methods confirm the structural integrity of this compound?

Methodological Answer:

  • 1H/13C NMR : Identify key signals:
  • Methoxy groups (δ 3.8–4.0 ppm in 1H NMR; δ 55–60 ppm in 13C NMR).
  • Piperidine methylene protons (δ 2.5–3.5 ppm, split into multiplets due to restricted rotation).
  • Aromatic protons in the indole and pyridazine rings (δ 6.8–8.2 ppm) .
    • HRMS (ESI) : Validate molecular weight (e.g., [M+H]+ calculated for C₂₈H₃₀N₄O₃: 470.2315; observed: 470.2318) to confirm purity .
    • IR Spectroscopy : Detect carbonyl (C=O) stretches near 1680 cm⁻¹ and C-N vibrations (1220–1350 cm⁻¹) .

Q. What solubility properties are critical for crystallization and biological testing?

Methodological Answer:

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for dissolution and polar protic mixtures (ethanol/water) for recrystallization.
  • Crystallization Conditions : Use slow evaporation in ethanol/water (80:20 v/v) at 4°C to yield single crystals for X-ray diffraction (if feasible) .
  • Biological Assay Compatibility : Prepare stock solutions in DMSO (≤0.1% final concentration) to avoid solvent interference in cell-based studies .

Advanced Research Questions

Q. How can regiochemical control be achieved during the introduction of the 4-phenylpiperidinylmethyl group?

Methodological Answer:

  • Directing Groups : Incorporate electron-donating substituents (e.g., methoxy groups at positions 7 and 8) to direct electrophilic attack to the indole C3 position (analogous to ).
  • Catalytic Optimization : Use Lewis acids (e.g., ZnCl₂) to stabilize transition states and enhance regioselectivity during alkylation.
  • Steric Considerations : Employ bulkier bases (e.g., DBU) to favor methylation at less hindered sites .

Q. How to resolve discrepancies between computational (DFT) and experimental NMR chemical shifts?

Methodological Answer:

  • Solvent Effects : Simulate NMR shifts using implicit solvent models (e.g., PCM for DMSO) to account for dielectric environment differences.
  • Tautomer Analysis : Investigate keto-enol tautomerism in the pyridazinone ring using variable-temperature NMR (25–60°C) to detect dynamic equilibria .
  • 2D NMR Validation : Perform HSQC and HMBC experiments to correlate ambiguous proton-carbon assignments and refine computational models .

Q. What strategies optimize the compound’s stability under physiological conditions?

Methodological Answer:

  • pH Stability Studies : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours, monitoring degradation via HPLC. Use ammonium acetate buffer (pH 6.5, as in ) for initial screening.
  • Metabolite Identification : Use LC-MS/MS to detect oxidative metabolites (e.g., N-demethylation or piperidine ring hydroxylation) in liver microsome assays .

Q. How to design analogs to study the role of 7,8-dimethoxy groups in biological activity?

Methodological Answer:

  • Analog Synthesis : Replace methoxy groups with halogens (F, Cl) or hydrogen via demethylation (e.g., BBr₃ in DCM at −78°C) to assess electronic effects .
  • Structure-Activity Relationship (SAR) : Test analogs in enzyme inhibition assays (e.g., kinase targets) to correlate substituent electronegativity with potency .

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